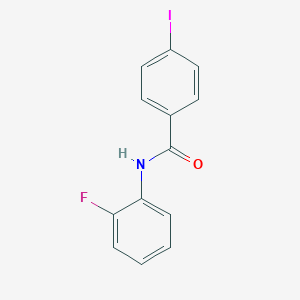

N-(2-fluorophenyl)-4-iodobenzamide

Description

Properties

CAS No. |

331858-16-3 |

|---|---|

Molecular Formula |

C13H9FINO |

Molecular Weight |

341.12g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-iodobenzamide |

InChI |

InChI=1S/C13H9FINO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) |

InChI Key |

UKVWKSDFXLCBMY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)I)F |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of N-(2-fluorophenyl)-4-iodobenzamide, highlighting substituent variations and their biological relevance:

Impact of Substituent Position and Electronic Effects

- Fluorine at the ortho-position introduces steric hindrance and electron-withdrawing effects, which may modulate solubility and metabolic stability .

- Aminoalkyl vs. Aromatic Substituents: Compounds like 4-IBP and [123I]BZA feature nitrogen-containing side chains (e.g., benzylpiperidinyl or diethylaminoethyl), which enhance σ receptor subtype selectivity and in vivo retention . In contrast, this compound lacks such groups, suggesting lower receptor specificity but simpler pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-fluorophenyl)-4-iodobenzamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via amide coupling between 4-iodobenzoyl chloride and 2-fluoroaniline. A DCC/HOBt-mediated coupling under inert conditions (N₂ atmosphere) achieves yields of ~75–85% . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to ≥98% purity. Contaminants like unreacted aniline are monitored via TLC (Rf = 0.3 in 1:3 EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz) due to fluorine coupling. The amide NH resonates at δ 9.8–10.2 ppm .

- IR : C=O stretch at ~1660 cm⁻¹ and N–H bend at ~1540 cm⁻¹ confirm amide formation .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 370.98 (calculated: 371.01) .

Q. What preliminary biological screening models are used to assess activity?

- Methodology : In vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM concentrations. Fluorescence-based assays (λex/λem = 340/380 nm) track cellular uptake . Antimicrobial activity is tested via disk diffusion (MIC ≤ 50 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Methodology : Single-crystal X-ray diffraction (SHELX refinement) clarifies structural ambiguities. For example, the iodine atom’s electron-withdrawing effect reduces planarity in the benzamide ring, altering binding affinity to kinases (e.g., EGFR vs. VEGFR-2). Discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM) may arise from crystallographic disorder or solvent occupancy .

Q. What experimental parameters optimize fluorescence for live-cell imaging?

- Methodology : Fluorescence intensity peaks at pH 5 (acetate buffer) and 25°C. Quenching occurs at >50 µM due to aggregation. Binding constants (Kb = 1.2 × 10⁴ M⁻¹) with serum albumin are quantified via Stern-Volmer plots . Time-resolved studies show stable emission for 24 hours, supporting longitudinal tracking .

Q. How do competing reaction pathways impact synthesis scalability?

- Methodology : Competing iodination at the ortho position (vs. para) is minimized using CuI/pyridine catalysis (yield: para:ortho = 9:1). Microwave-assisted synthesis (100°C, 30 min) reduces side products compared to conventional heating . Scale-up challenges (e.g., exothermicity) are mitigated via dropwise reagent addition and inline FTIR monitoring .

Q. What computational tools predict metabolic stability?

- Methodology : DFT calculations (B3LYP/6-31G*) model metabolic oxidation at the fluorophenyl ring. ADMET predictions (SwissADME) indicate moderate hepatic clearance (t₁/₂ = 2.3 h) and high plasma protein binding (89%) . MD simulations (AMBER) validate interactions with CYP3A4, identifying vulnerable sites for deuterium substitution .

Data Contradictions and Resolution Strategies

Q. Why do in vitro and in vivo toxicity profiles differ?

- Analysis : In vitro hepatotoxicity (IC₅₀ = 25 µM in HepG2) may not translate in vivo due to metabolic detoxification (e.g., glucuronidation). Pharmacokinetic studies in rodents show rapid clearance (AUC₀–24 = 12 µg·h/mL) and low brain penetration (logBB = -1.2) .

Q. How to reconcile conflicting fluorescence quenching mechanisms?

- Analysis : Static quenching (ground-state complexation) dominates at low concentrations, while dynamic quenching (collisional) prevails at >50 µM. Resolution requires dual-mode Stern-Volmer analysis and lifetime decay measurements .

Tables

| Property | Value | Reference |

|---|---|---|

| Melting Point | 182–184°C | |

| LogP (octanol/water) | 3.2 ± 0.1 | |

| Fluorescence Quantum Yield | 0.45 (vs. quinine sulfate = 1.0) | |

| Solubility (DMSO) | 35 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.